molecular formula C25H28N4O4 B2864611 N-(3,5-dimethoxyphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1170044-57-1

N-(3,5-dimethoxyphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2864611
CAS No.: 1170044-57-1
M. Wt: 448.523
InChI Key: UCDUAHIKEMSOAK-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • Novel heterocyclic compounds, including those derived from benzodifuranyl and triazines, have been synthesized for applications as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-1/COX-2 inhibition, showcasing their potential in pharmaceutical research for developing new analgesic and anti-inflammatory drugs (A. Abu‐Hashem et al., 2020).

Antitubercular and Antibacterial Activities

  • A series of carboxamide derivatives demonstrated potent antitubercular and antibacterial activities, highlighting their potential as leads for the development of new treatments for tuberculosis and bacterial infections. Docking studies into MTB enoyl reductase further suggest their mechanism of action (S. Bodige et al., 2020).

Anticonvulsant Properties

  • Crystal structures and electronic properties of compounds with anticonvulsant activities have been analyzed, providing insight into the design of new drugs for epilepsy treatment. These studies underline the importance of molecular orientation and electronic delocalization in therapeutic efficacy (Guy Georges et al., 1989).

Electrochromic and Hole-Transporting Properties

  • Novel aromatic polyamides with triphenylamine (TPA) units exhibit strong UV-vis absorption, photoluminescence, and electrochromic properties. These materials have potential applications in electronic displays and as hole-transporting layers in optoelectronic devices (Cha-Wen Chang & Guey‐Sheng Liou, 2008).

Antidepressant and Nootropic Activities

  • Schiff’s bases and 2-azetidinones have been synthesized and evaluated for antidepressant and nootropic activities. These compounds open new avenues for the development of treatments for depression and cognitive disorders (Asha B. Thomas et al., 2016).

Muscarinic (M3) Receptor Antagonists

  • α-Hydroxyamides with specific substituents have been studied as antagonists of the M3 muscarinic receptor, indicating their potential in treating disorders associated with this receptor, such as asthma or COPD (K. Broadley et al., 2011).

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-31-19-13-18(14-20(15-19)32-2)26-25(30)17-7-6-12-29(16-17)24-11-10-22(27-28-24)21-8-4-5-9-23(21)33-3/h4-5,8-11,13-15,17H,6-7,12,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDUAHIKEMSOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.